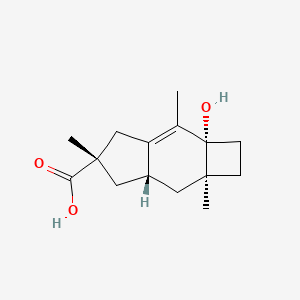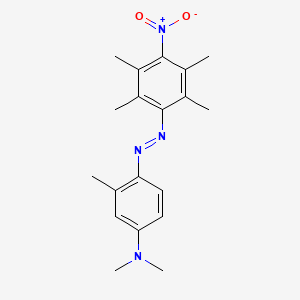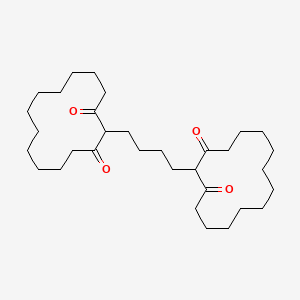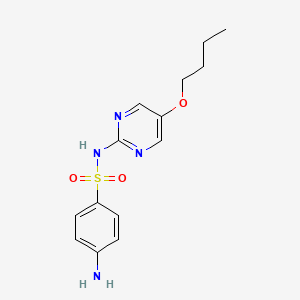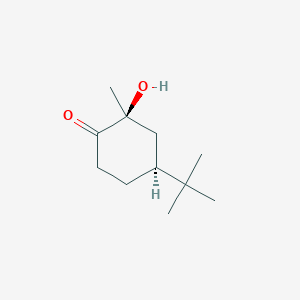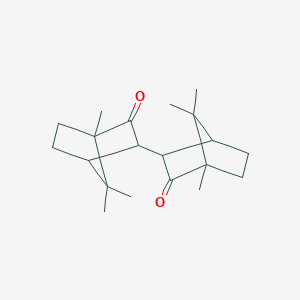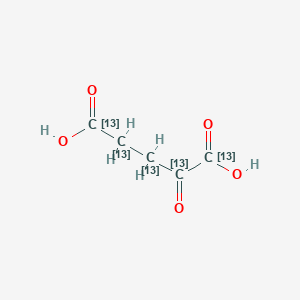
2-oxo(1,2,3,4,5-13C5)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo(1,2,3,4,5-13C5)pentanedioic acid, also known as 2-oxo-1,5-pentanedioic acid, is a compound with the molecular formula C5H6O5. It is a labeled form of 2-oxoglutaric acid, where the carbon atoms are isotopically labeled with carbon-13. This compound is significant in various biochemical processes and is often used in scientific research to study metabolic pathways and enzyme mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid typically involves the isotopic labeling of 2-oxoglutaric acid. One common method is the carboxylation of labeled succinic acid derivatives. The reaction conditions often require a controlled environment to ensure the incorporation of the carbon-13 isotope .
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of isotopic labeling. it can be produced in specialized facilities that handle isotopic compounds, using methods similar to those in laboratory synthesis but scaled up for larger quantities .
Análisis De Reacciones Químicas
Types of Reactions
2-oxo(1,2,3,4,5-13C5)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinic acid derivatives.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: It can undergo substitution reactions to form various esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include succinic acid, hydroxy derivatives, and various esters and amides. These products are often used in further biochemical studies and industrial applications .
Aplicaciones Científicas De Investigación
2-oxo(1,2,3,4,5-13C5)pentanedioic acid is widely used in scientific research, including:
Chemistry: It is used to study reaction mechanisms and isotopic effects.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: It is used in research on metabolic disorders and enzyme functions.
Industry: It is used in the production of labeled compounds for various applications.
Mecanismo De Acción
The mechanism of action of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid involves its role as an intermediate in the citric acid cycle. It acts as a substrate for various enzymes, including oxoglutarate dehydrogenase, which catalyzes its conversion to succinyl-CoA. This process is crucial for energy production and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
2-oxoglutaric acid: The non-labeled form of the compound.
Succinic acid: A related compound in the citric acid cycle.
Glutaric acid: Another related compound with similar properties.
Uniqueness
The uniqueness of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid lies in its isotopic labeling, which allows for detailed studies of metabolic pathways and enzyme mechanisms. This labeling provides insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C5H6O5 |
|---|---|
Peso molecular |
151.06 g/mol |
Nombre IUPAC |
2-oxo(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1 |
Clave InChI |
KPGXRSRHYNQIFN-CVMUNTFWSA-N |
SMILES isomérico |
[13CH2]([13CH2][13C](=O)O)[13C](=O)[13C](=O)O |
SMILES canónico |
C(CC(=O)O)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


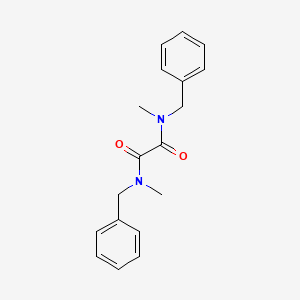

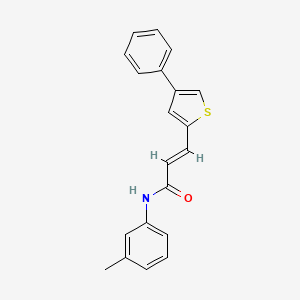
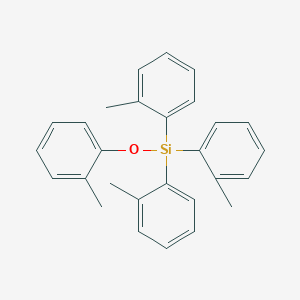
![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
